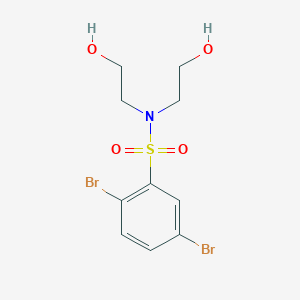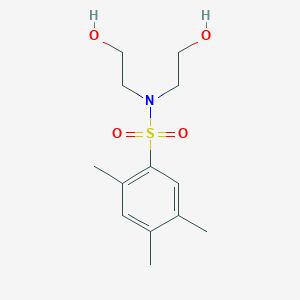![molecular formula C12H15IN2O3S B273179 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine, also known as IPS, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a sulfonamide derivative that has been shown to have potential as an anti-tumor agent.
Mecanismo De Acción
The exact mechanism of action of 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine is not fully understood. However, it is believed that 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine inhibits the activity of enzymes involved in cell proliferation and survival, such as protein kinases. 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine has also been shown to induce oxidative stress in cancer cells, leading to cell death. In addition, 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine is that it has been shown to have potent anti-tumor activity. It has also been shown to have anti-inflammatory effects. However, one limitation of 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine is that it has not been extensively studied in vivo, and its toxicity profile is not well understood.
Direcciones Futuras
There are a number of future directions for research on 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine. One area of research could focus on the development of more potent and selective analogs of 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine. Another area of research could focus on the elucidation of the mechanism of action of 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine. Finally, research could focus on the in vivo toxicity profile of 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine, in order to better understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine involves the reaction of 4-iodobenzenesulfonyl chloride with piperazine in the presence of acetic anhydride. The reaction proceeds through nucleophilic substitution of the chloride group by the piperazine nitrogen. The resulting compound is then acetylated to form 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine.
Aplicaciones Científicas De Investigación
1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine has been studied extensively for its potential as an anti-tumor agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-tumor activity, 1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine has also been studied for its potential as an anti-inflammatory agent.
Propiedades
Nombre del producto |
1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine |
|---|---|
Fórmula molecular |
C12H15IN2O3S |
Peso molecular |
394.23 g/mol |
Nombre IUPAC |
1-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H15IN2O3S/c1-10(16)14-6-8-15(9-7-14)19(17,18)12-4-2-11(13)3-5-12/h2-5H,6-9H2,1H3 |
Clave InChI |
VZLWPZZAHCGUJN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I |
SMILES canónico |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















